molecular formula C6H3BrINO2 B1527969 6-Bromo-5-hydroxy-4-iodopicolinaldehyde CAS No. 1346447-15-1

6-Bromo-5-hydroxy-4-iodopicolinaldehyde

Cat. No.: B1527969
CAS No.: 1346447-15-1
M. Wt: 327.9 g/mol
InChI Key: FOMPDHJYDDSBST-UHFFFAOYSA-N
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Description

6-Bromo-5-hydroxy-4-iodopicolinaldehyde is a halogenated heterocyclic compound characterized by the presence of bromine, iodine, and hydroxyl groups on a picolinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxy-4-iodopicolinaldehyde typically involves halogenation reactions starting from picolinic acid or its derivatives. The process may include the following steps:

  • Halogenation: Introduction of bromine and iodine atoms to the picolinic acid framework.

  • Hydroxylation: Introduction of the hydroxyl group at the appropriate position.

  • Oxidation: Conversion of the intermediate to the aldehyde group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-hydroxy-4-iodopicolinaldehyde can undergo various chemical reactions, including:

  • Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the aldehyde group to alcohols.

  • Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions may involve various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: 6-Bromo-5-hydroxy-4-iodopicolinic acid.

  • Reduction: 6-Bromo-5-hydroxy-4-iodopicoline.

  • Substitution: Derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry: 6-Bromo-5-hydroxy-4-iodopicolinaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a versatile intermediate for further chemical transformations.

Biology: In biological research, this compound may be used as a probe or inhibitor in studying enzyme activities and biochemical pathways. Its unique structure allows for selective binding to specific biological targets.

Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. The compound's reactivity and ability to interact with biological molecules make it a candidate for drug design and synthesis.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity with different reagents allows for the creation of a wide range of products.

Mechanism of Action

The mechanism by which 6-Bromo-5-hydroxy-4-iodopicolinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 6-Bromo-4-iodopicolinic acid: Similar structure but lacks the hydroxyl group.

  • 5-Hydroxy-4-iodopicolinic acid: Similar structure but lacks the bromine atom.

  • 6-Bromo-5-hydroxy-4-iodopyridine: Similar structure but with a pyridine ring instead of picolinic acid.

Uniqueness: 6-Bromo-5-hydroxy-4-iodopicolinaldehyde is unique due to the combination of bromine, iodine, and hydroxyl groups on the picolinic acid framework

Properties

IUPAC Name

6-bromo-5-hydroxy-4-iodopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPDHJYDDSBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=C1I)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222533
Record name 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-15-1
Record name 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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